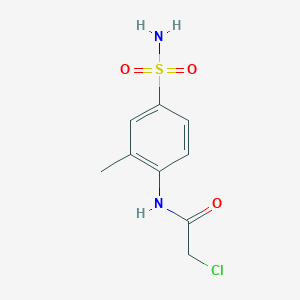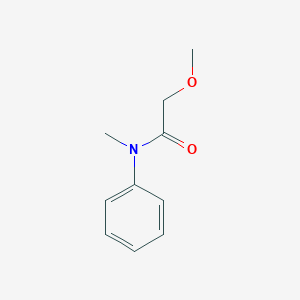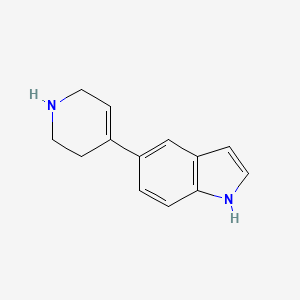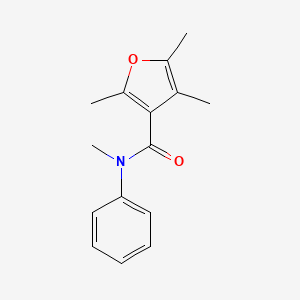
2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide
説明
2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide, also known as CMS, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CMS belongs to the class of sulfonamide compounds and is a derivative of acetamide. In
作用機序
The mechanism of action of 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide is not fully understood. However, studies have shown that 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide also inhibits the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide can also reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling and angiogenesis. Additionally, 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide can inhibit the activity of carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption.
実験室実験の利点と制限
One of the advantages of using 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide in lab experiments is its low toxicity. 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide has been shown to be relatively non-toxic, which makes it a promising candidate for further research. Additionally, 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide. One area of research is in the development of 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide-based drugs for the treatment of cancer and other diseases. Another area of research is in the study of the mechanism of action of 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide, which is not fully understood. Additionally, further research is needed to explore the potential use of 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide in treating inflammation, bacterial infections, and neurological disorders.
科学的研究の応用
2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide has been extensively studied for its potential use in various research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide has also been studied for its potential use in treating inflammation, bacterial infections, and neurological disorders.
特性
IUPAC Name |
2-chloro-N-(2-methyl-4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-6-4-7(16(11,14)15)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVZWVRTUIUNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7479643.png)
![2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B7479649.png)
![n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)



![4,6-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7479695.png)






![2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7479734.png)